6-Bromobenzo[B]thiophene-3-carbaldehyde
Description
Significance of the Benzo[b]thiophene Heterocycle in Organic Chemistry and Materials Science
The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the fields of organic chemistry and materials science. chemicalbook.com This aromatic heterocycle is not merely a synthetic curiosity; it is a privileged structure found in a wide array of natural products and pharmacologically active molecules. researchgate.net Its electron-rich nature and planar structure contribute to its ability to interact with various biological targets, making it a key component in the development of new therapeutic agents. researchgate.net
In medicinal chemistry, benzo[b]thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Notable pharmaceuticals incorporating this scaffold include raloxifene, used for osteoporosis, and sertaconazole, an antifungal agent. wikipedia.org
Beyond its medicinal applications, the benzo[b]thiophene core is a critical component in the design of advanced materials. benthamdirect.com Its inherent electronic properties make it an excellent candidate for the development of organic semiconductors, which are essential for creating flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.comnih.gov The ability to modify the benzo[b]thiophene structure allows for the fine-tuning of its electronic and physical properties to meet the specific demands of these applications. benthamdirect.com
Strategic Importance of Halogenation and Aldehyde Functionality in Advanced Molecular Design
The strategic placement of halogen atoms and aldehyde groups on a molecular scaffold like benzo[b]thiophene is a powerful tool in advanced molecular design. These functional groups impart specific reactivity and properties to the parent molecule, expanding its utility in synthesis and materials science.
Halogenation , the process of introducing one or more halogen atoms into a compound, plays a crucial role in modifying a molecule's physicochemical properties. numberanalytics.com In the case of 6-Bromobenzo[b]thiophene-3-carbaldehyde, the bromine atom significantly influences its electronic nature and provides a reactive handle for further chemical transformations. The introduction of a halogen can enhance the lipophilicity of a molecule, which is a critical parameter in drug design as it affects absorption and permeability. nih.gov
Furthermore, halogen atoms, particularly bromine and iodine, can participate in a type of noncovalent interaction known as a halogen bond . acs.org This interaction, similar in nature to a hydrogen bond, is highly directional and can be exploited in crystal engineering and the design of supramolecular assemblies. nih.gov The strength of the halogen bond can be tuned by changing the halogen atom, following the trend I > Br > Cl. acs.org This predictable interaction is instrumental in controlling the solid-state packing of molecules, which can in turn influence the material's bulk properties. acs.org
The aldehyde functionality is one of the most versatile functional groups in organic synthesis. Its presence in this compound opens up a vast array of possible chemical reactions. Aldehydes can be readily oxidized to carboxylic acids, reduced to alcohols, or serve as electrophiles in a multitude of carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. This reactivity makes the aldehyde group an essential gateway for the elaboration of the benzo[b]thiophene core into more complex and functionally diverse molecules.
Historical Context of Benzo[b]thiophene Derivatives in Synthetic Organic Chemistry
The synthesis of benzo[b]thiophene and its derivatives has a rich history in organic chemistry, with numerous methods developed to construct this important heterocyclic system. chemicalbook.com Early methods often involved the intramolecular cyclization of substituted benzene derivatives. For instance, the reaction of a substituted 2-bromobenzene with an alkyne in the presence of a sulfide (B99878) source can lead to the formation of a substituted benzo[b]thiophene. wikipedia.org
Over the years, a variety of synthetic strategies have been reported, reflecting the evolution of synthetic methodology. These approaches can be broadly categorized based on the key bond-forming step in the cyclization process. Common methods include:
Palladium-catalyzed C-S coupling reactions: These have become a powerful tool for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance. organic-chemistry.org
Electrophilic cyclization: This strategy involves the cyclization of a sulfur-containing precursor onto an activated aromatic ring. mdpi.com
Photocatalytic radical annulation: More recently, photoredox catalysis has emerged as a mild and efficient method for constructing the benzo[b]thiophene ring system. organic-chemistry.org
The continuous development of new and improved synthetic routes to benzo[b]thiophene derivatives underscores their enduring importance in both academic research and industrial applications. These advancements have not only provided more efficient access to known compounds but have also enabled the synthesis of novel derivatives with tailored properties for specific applications. benthamdirect.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQAUIPFVKGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 6 Bromobenzo B Thiophene 3 Carbaldehyde
Regioselective Bromination Approaches for Benzo[b]thiophene-3-carbaldehyde (B160397)
Introducing a bromine atom at the C6 position of the benzo[b]thiophene-3-carbaldehyde molecule requires a method that favors substitution on the benzene (B151609) ring over the thiophene (B33073) ring. This is typically achieved through electrophilic aromatic substitution.
Direct bromination of 3-substituted benzo[b]thiophenes can be accomplished using various brominating agents. While N-Bromosuccinimide (NBS) is a common reagent for benzylic or allylic bromination, its use in aromatic bromination often requires specific conditions to control selectivity. For thiophenic compounds, reagents like molecular bromine (Br₂) are frequently employed. researchgate.net The reaction proceeds via an electrophilic substitution mechanism where the bromine atom is introduced onto the electron-rich aromatic system. The choice of reagent is critical for achieving high yields and the desired isomer.
The regiochemical outcome of the bromination of the benzo[b]thiophene system is highly dependent on the experimental conditions. Factors such as the solvent, temperature, and the presence of a catalyst can influence the position of bromination. For instance, the bromination of thiophenic compounds can be optimized by carefully selecting the solvent and the specific brominating agent, such as a combination of H₂O₂/HBr. researchgate.net Optimizing these parameters is crucial to favor substitution at the C6 position on the benzene portion of the molecule, avoiding unwanted reactions at other positions, particularly the more reactive thiophene ring.
Table 1: Factors Influencing Bromination Regioselectivity
| Parameter | Influence on Reaction | Example |
| Solvent | Can affect the solubility of reagents and stabilize intermediates, influencing the reaction pathway and selectivity. | Using chloroform (B151607) or acetic acid can lead to different isomeric ratios. |
| Temperature | Lower temperatures often increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions. | Performing the reaction at 0°C or below can enhance the yield of the desired isomer. |
| Brominating Agent | The reactivity and steric bulk of the agent play a key role in determining the site of attack. | Molecular bromine (Br₂) is a common choice, but its reactivity must be controlled. researchgate.net |
| Catalyst | Lewis acids or other catalysts can activate the brominating agent or the substrate, directing the substitution to a specific position. | Iron(III) bromide (FeBr₃) is a classic catalyst for aromatic bromination. |
Formylation Strategies for Brominated Benzo[b]thiophenes
An alternative and often more controlled route to the target compound involves the formylation of a pre-brominated precursor, such as 6-bromobenzo[b]thiophene (B96252). This approach fixes the position of the bromine atom before introducing the aldehyde group.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). thieme-connect.dewikipedia.org These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is a potent electrophile. organic-chemistry.orgwikipedia.org
In the context of synthesizing 6-Bromobenzo[b]thiophene-3-carbaldehyde, 6-bromobenzo[b]thiophene serves as the substrate. The Vilsmeier reagent preferentially attacks the electron-rich α-position (C3) of the thiophene ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.org This method is highly effective for introducing a formyl group onto the thiophene moiety of the benzo[b]thiophene core. ijpcbs.com
Table 2: Vilsmeier-Haack Reaction Overview
| Component | Role | Chemical Example |
| Substrate | The electron-rich aromatic or heteroaromatic compound to be formylated. | 6-Bromobenzo[b]thiophene |
| Formylating Agent | A substituted amide that serves as the source of the formyl group. | N,N-Dimethylformamide (DMF) |
| Activating Agent | An acid chloride that activates the amide to form the electrophilic species. | Phosphorus oxychloride (POCl₃) |
| Intermediate | The electrophilic chloroiminium ion that attacks the substrate. | Vilsmeier Reagent |
| Product | The formylated aromatic compound. | This compound |
Besides the Vilsmeier-Haack reaction, other methods can be employed to introduce an aldehyde group. One significant alternative involves an organometallic approach via a lithium-halogen exchange. mdpi.com This strategy is particularly useful when direct formylation methods are not suitable.
The process typically starts with a di-brominated thiophene or a related precursor. A chemo- and regioselective Br/Li exchange is performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). mdpi.com This creates a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. mdpi.com This multi-step protocol allows for precise control over the position of functionalization.
Multi-Step Synthesis Pathways Involving Brominated Precursors
A complete and practical synthesis of this compound is best illustrated by a multi-step sequence that leverages the regioselectivity of key reactions. A common pathway begins with the synthesis of the benzo[b]thiophene core, followed by sequential bromination and formylation.
For instance, a synthesis could start from a substituted benzene derivative which is used to construct the benzo[b]thiophene ring system through cyclization reactions. nih.govorganic-chemistry.org Once the core is formed, electrophilic bromination can be carried out to produce 6-bromobenzo[b]thiophene. The final step would then be the Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position, yielding the target molecule. This step-wise approach ensures high regiochemical purity of the final product.
Cyclization Reactions for Benzo[b]thiophene Ring Formation
The construction of the benzo[b]thiophene scaffold is a critical step in the synthesis of its derivatives. Electrophilic cyclization of precursors like o-alkynyl thioanisoles represents a robust and widely used strategy.
One effective method employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophile to initiate the cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This reaction proceeds under moderate conditions at ambient temperature and tolerates a range of functional groups. nih.govresearchgate.net The proposed mechanism begins with the alkyne attacking the electrophilic sulfur of the salt, leading to an intermediate that undergoes intramolecular cyclization to form the benzo[b]thiophene ring. nih.govorganic-chemistry.org This methodology has been successfully applied to precursors containing a bromine atom on the aromatic ring. For instance, the cyclization of an alkynyl thioanisole (B89551) featuring a bromine atom at the para-position to the thioether linkage resulted in the corresponding 6-bromo benzo[b]thiophene derivative in an excellent 95% yield. nih.gov
Beyond this specific reagent, a variety of other electrophiles have been utilized for the cyclization of alkynyl thioanisoles, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov Furthermore, copper-catalyzed chloro-, bromo-, and iodocyclization reactions using sodium halides as the halogen source provide an environmentally benign pathway to 3-halo substituted benzo[b]thiophenes. nih.govmdpi.com A highly selective synthesis of 6-substituted benzothiophenes has also been achieved through a Sc(OTf)₃-catalyzed intermolecular cyclization between para-substituted N-(arylthio)succinimides and alkynes, which proceeds via a unique 1,2-sulfur migration. rsc.org
| Precursor | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| p-Bromo-substituted o-alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95% | nih.gov |
| o-Alkynyl thioanisole | CuSO₄·5H₂O, NaBr | 3-Bromobenzo[b]thiophene derivative | High | mdpi.com |
| N-(Arylthio)succinimide and alkyne | Sc(OTf)₃ | 6-Substituted benzo[b]thiophene | Not specified | rsc.org |
Oxidation of Precursor Alcohols and Other Functionalities
The introduction of the carbaldehyde group at the 3-position of the 6-bromobenzo[b]thiophene ring can be achieved through the oxidation of a suitable precursor. A common and direct method is the oxidation of the corresponding primary alcohol, (6-bromobenzo[b]thiophen-3-yl)methanol. While the specific oxidation of this substrate is not extensively detailed in the cited literature, the oxidation of benzo[b]thiophen-2-ylmethanol to its corresponding carbaldehyde is a known transformation. researchgate.net This suggests that standard oxidizing agents can be effectively applied to achieve the desired 3-carbaldehyde from the 3-methanol precursor.
Another potential route involves the oxidation of a methyl group at the 3-position. This can be a two-step process involving an initial bromination of a 3-methylbenzo[b]thiophene (B106505) derivative to form a 3-bromomethyl intermediate, followed by subsequent oxidation to the aldehyde. For example, methods for the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene have been developed, indicating that the 3-methyl group is accessible for functionalization. google.comwipo.int
One-Pot Synthetic Approaches for Benzo[b]thiophene-3-carbaldehyde Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of benzo[b]thiophene derivatives.
A notable one-step synthesis of 3-substituted benzo[b]thiophenes involves the reaction of arynes with alkynyl sulfides. rsc.org This approach allows for the construction of a wide range of substituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides in a single intermolecular step. rsc.org
For the direct synthesis of a carbaldehyde derivative, a one-pot sequential reaction has been reported for the 2-carbaldehyde isomer. mdpi.comdoaj.org This method starts from commercially available methylthiobenzene, which undergoes a TMEDA-promoted double lithiation. researchgate.netmdpi.com The resulting dilithiated intermediate is then treated with dimethylformamide (DMF), leading to a diformylated species that undergoes an intramolecular aldol-type condensation to yield benzo[b]thiophene-2-carbaldehyde in high yield. researchgate.netmdpi.com This strategy highlights the potential for combining ring formation and formylation in a single pot.
Additionally, one-pot methods have been developed for the functionalization of pre-formed bromo-benzo[b]thiophenes. For instance, a copper-catalyzed Ullmann-type C-N coupling reaction allows for the direct amination of bromo-substituted polycyclic heteroaromatic compounds, providing a route to aminated derivatives. nih.gov
Microwave-Assisted Synthetic Protocols for Related Benzo[b]thiophene Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of benzo[b]thiophene scaffolds and their derivatives. researchgate.net
A rapid, microwave-assisted method provides access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.orgrsc.org The reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C under microwave irradiation is significantly faster than conventional heating methods. rsc.org This approach has been used to prepare precursors for various kinase inhibitors. rsc.orgrsc.org For example, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate can be synthesized using this protocol.
Microwave irradiation has also been employed for the transformation of existing benzo[b]thiophene structures. The alkaline hydrolysis of ethyl-4,5,6,7-tetrahydro benzo (b) thiophene-2-amino-3-carboxylate followed by reaction with anhydrides under microwave irradiation yields amic acids in a much shorter time frame (e.g., four minutes) compared to conventional refluxing (four hours). scholarsresearchlibrary.com
| Reaction Type | Microwave Conditions | Conventional Conditions | Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 3-aminobenzo[b]thiophenes | 130 °C, short hold time | Typically longer heating times | Rapid access to products, high yields | rsc.orgrsc.org |
| Synthesis of amic acids | 4 minutes | 4 hours reflux | Drastic reduction in reaction time | scholarsresearchlibrary.com |
Synthesis of Related Bromo-Substituted Benzo[b]thiophene Carbaldehydes (e.g., 2-bromo, 7-bromo isomers)
The synthesis of isomeric bromo-substituted benzo[b]thiophene carbaldehydes involves regioselective bromination and formylation strategies.
2-Bromo-benzo[b]thiophene-3-carbaldehyde : This isomer is a known compound. biosynth.combldpharm.com It can be obtained from the reaction of 2-bromobenzo[b]thiophene (B1329661) with copper metal in an alkaline environment, forming a copper (II) complex that incorporates a formyl group. biosynth.com
7-Bromo Isomers : While the direct synthesis of 7-bromo-benzo[b]thiophene-3-carbaldehyde is not explicitly detailed, related chloro-isomers provide a template for its potential synthesis. For example, 3-bromomethyl-7-chlorobenzo[b]thiophene is synthesized via the radical bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide and an initiator like benzoyl peroxide. google.comwipo.int Subsequent oxidation of this bromomethyl group would yield the 7-chloro-3-carbaldehyde, suggesting a parallel route for the 7-bromo analogue.
3-Bromo Isomers : The synthesis of 3-bromobenzo[b]thiophene, a key precursor, can be achieved by the direct bromination of benzo[b]thiophene using bromine in carbon tetrachloride. prepchem.com Alternatively, 3-halobenzo[b]thiophenes can be prepared through the copper(II) sulfate-mediated electrophilic cyclization of 2-alkynyl thioanisoles with sodium halides. mdpi.com Formylation of these 3-bromo precursors, likely via Vilsmeier-Haack or lithiation-formylation routes, would lead to the corresponding 3-carbaldehyde. The Vilsmeier-Haack reaction, which uses a reagent formed from DMF and phosphorus oxychloride, is a classic method for formylating electron-rich aromatic and heteroaromatic rings and is a plausible method for introducing a formyl group onto the benzo[b]thiophene nucleus. ijpcbs.comthieme-connect.dewikipedia.orgorganic-chemistry.org
Structural Elucidation and Advanced Spectroscopic Analysis of 6 Bromobenzo B Thiophene 3 Carbaldehyde and Its Derivatives
X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of molecular structures in the solid state. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Table 1: Representative Bond Lengths in Benzo[b]thiophene Derivatives
| Bond Type | Typical Length (Å) |
| C-C (aromatic) | 1.36 - 1.41 |
| C-S | 1.70 - 1.74 |
| C=O | ~1.21 |
| C-Br | 1.85 - 1.91 |
The presence of a bromine atom and the extended π-system in 6-Bromobenzo[B]thiophene-3-carbaldehyde and its derivatives facilitates various non-covalent interactions that dictate their crystal packing.
Halogen-π Interactions: The bromine atom can act as a halogen bond donor, interacting with the electron-rich π-system of an adjacent molecule. This type of interaction plays a significant role in the self-assembly of halogenated organic molecules. rsc.orgmst.eduresearchgate.net The strength of these interactions is influenced by the nature of the halogen and the aromatic system.
π-π Stacking: The planar benzo[b]thiophene core allows for significant π-π stacking interactions between adjacent molecules. rsc.orgmst.edursc.org These interactions are crucial in the formation of ordered crystalline structures. The mode of stacking can vary, with common arrangements including herringbone and cofacial π-stacking. rsc.org For instance, the bromination of Current time information in Pasuruan, ID.benzothieno[3,2-b]benzothiophene was found to alter the crystal packing from a herringbone to a π-stacked structure. rsc.org The interplanar distance in such π-stacked systems is typically around 3.5 Å. rsc.org
In the solid state, the conformation of the aldehyde group relative to the benzo[b]thiophene ring system is of interest. Due to the potential for steric hindrance and electronic interactions, the aldehyde group may not be perfectly coplanar with the fused ring system. X-ray crystallography can precisely determine the dihedral angle between the plane of the aldehyde and the plane of the benzo[b]thiophene core, providing insight into the preferred solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of a benzo[b]thiophene derivative provides a unique fingerprint of its structure. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
For a compound like Benzo[b]thiophene-3-carbaldehyde (B160397), the aldehyde proton is typically the most deshielded, appearing as a singlet at around 10.13 ppm. rsc.org The protons on the aromatic rings will resonate in the region of 7.0-9.0 ppm. rsc.orgoregonstate.edu For example, in Benzo[b]thiophene-3-carbaldehyde, the proton at position 2 of the thiophene (B33073) ring appears as a singlet at 8.31 ppm, while the protons on the benzene (B151609) ring appear as multiplets between 7.48 and 8.68 ppm. rsc.org The specific chemical shifts and coupling patterns (J-coupling) between adjacent protons allow for the unambiguous assignment of each proton in the molecule.
Table 2: Representative ¹H NMR Data for Benzo[b]thiophene-3-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 10.13 | s |
| H-2 | 8.31 | s |
| Aromatic H | 7.48 - 8.68 | m |
| Data obtained in CDCl₃ rsc.org |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.
In Benzo[b]thiophene-3-carbaldehyde, the carbonyl carbon of the aldehyde group is highly deshielded and appears at approximately 185.5 ppm. rsc.org The quaternary carbons of the fused ring system and the carbon attached to the sulfur atom will have distinct chemical shifts. The remaining aromatic carbons typically resonate in the range of 120-145 ppm. rsc.org For instance, the carbons of the benzo[b]thiophene skeleton in the parent aldehyde have been observed at 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, and 122.5 ppm. rsc.org
Table 3: Representative ¹³C NMR Data for Benzo[b]thiophene-3-carbaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| -CHO | 185.5 |
| Aromatic C | 122.5 - 143.4 |
| Data obtained in CDCl₃ rsc.org |
Mass Spectrometry for Molecular Mass Validation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the compound's elemental formula. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₅BrOS.
HRMS analysis distinguishes the compound from other isomers or molecules with the same nominal mass by measuring the mass with high precision (typically to four or more decimal places). The experimentally measured mass is then compared to the theoretical mass, with a close match confirming the elemental composition. This technique is crucial for verifying the identity of newly synthesized derivatives. nih.gov
| Compound | Formula | Isotope | Theoretical Exact Mass (m/z) |
| This compound | C₉H₅BrOS | ⁷⁹Br | 239.92445 |
| This compound | C₉H₅BrOS | ⁸¹Br | 241.92240 |
The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks) of nearly equal intensity, which is a key signature in the mass spectrum.
Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information based on the resulting fragment ions. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.
The primary fragmentation pathways would likely involve:
Loss of the Aldehyde Group: Cleavage of the formyl radical (•CHO, 29 Da) from the molecular ion [M]⁺• to yield a stable benzothienyl cation. libretexts.org
Loss of Carbon Monoxide: A subsequent fragmentation step from the [M-H]⁺ ion can involve the loss of a neutral carbon monoxide molecule (CO, 28 Da).
Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br, 79 or 81 Da) to produce the [M-Br]⁺ ion. raco.cat
Ring Fragmentation: Cleavage of the thiophene ring, a common pathway for thiophene-containing compounds. nih.gov Aromatic systems can also undergo rearrangement to form stable ions like the tropylium (B1234903) ion. youtube.com
| Parent Ion (m/z) | Neutral Loss | Mass Lost (Da) | Fragment Ion (m/z) | Postulated Fragment Structure |
| 240/242 [M]⁺• | •CHO | 29 | 211/213 | 6-Bromobenzo[b]thienyl cation |
| 240/242 [M]⁺• | •Br | 79/81 | 161 | Benzo[b]thiophene-3-carbaldehyde cation |
| 239/241 [M-H]⁺ | CO | 28 | 211/213 | 6-Bromobenzo[b]thienyl cation |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for analyzing large, non-volatile, and thermally labile molecules. nih.gov While not typically used for a small molecule like this compound itself, it is highly relevant for characterizing larger molecular assemblies or polymers derived from it.
If this compound were used as a monomeric building block for synthesizing oligomers or polymers, MALDI-TOF would be the preferred method for:
Determining the molecular weight distribution of the polymer.
Identifying the repeating unit mass.
Analyzing the structure of end-groups.
The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the large molecule with minimal fragmentation. researchgate.net
Infrared (IR) Spectroscopy for Advanced Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound provides a distinct fingerprint based on its constituent functional groups. spectrabase.com
Key characteristic absorption bands include:
Aldehyde C-H Stretch: Two weak bands are typically observed around 2850-2750 cm⁻¹, which are characteristic of the C-H bond in an aldehyde. libretexts.org
Carbonyl (C=O) Stretch: A very strong and sharp absorption band appears in the region of 1700-1660 cm⁻¹. The conjugation with the aromatic benzothiophene (B83047) ring system shifts this peak to a lower wavenumber compared to a simple aliphatic aldehyde.
Aromatic C=C Stretch: Multiple sharp bands of medium intensity are found in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region provide information about the substitution pattern on the benzene ring.
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | -(C=O)H | 2850-2750 | Weak |
| Carbonyl Stretch | Ar-(C=O)-H | 1700-1660 | Strong, Sharp |
| Aromatic C=C Stretch | Ar C=C | 1600-1450 | Medium |
| C-Br Stretch | Ar-Br | 600-500 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic structure and optical properties. The spectrum of this compound is characterized by absorptions arising from its conjugated π-electron system.
The benzothiophene core is a chromophore that exhibits strong absorption in the UV region due to π → π* transitions. The presence of the aldehyde group, which is also a chromophore, extends the conjugation and introduces an additional n → π* transition.
π → π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For extended aromatic systems like benzothiophene, multiple such bands are expected, often appearing below 350 nm. science-softcon.de
n → π Transitions:* This transition involves promoting a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically of lower intensity compared to π → π* transitions and appear at longer wavelengths (typically >300 nm). science-softcon.de
The combination of the benzothiophene system and the conjugated aldehyde group results in a complex UV-Vis spectrum that is sensitive to solvent polarity. This analysis is fundamental for understanding the photophysical properties of the molecule and its potential applications in materials science and optoelectronics.
| Electronic Transition | Associated Orbitals | Expected Wavelength Range | Relative Intensity |
| π → π | π (Aromatic System) → π | 200-350 nm | High |
| n → π | n (Carbonyl Oxygen) → π | >300 nm | Low |
Analysis of π→π Transitions and Conjugation Effects*
The electronic properties of benzo[b]thiophene derivatives are largely governed by the extent of π-conjugation within the molecule. The fusion of a benzene ring and a thiophene ring creates an extended π-system, which is further influenced by the nature and position of substituents. In this compound, the bromine atom at the 6-position and the carbaldehyde group at the 3-position play crucial roles in modulating the electronic structure.
The π→π* transitions are the dominant electronic transitions in these aromatic systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation. The introduction of substituents can either extend or perturb this conjugation.
In related benzo[b]thiophene systems, it has been observed that the nature of the substituent significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. A smaller HOMO-LUMO gap generally corresponds to a lower energy π→π* transition and a longer wavelength of absorption.
Characterization of Absorption and Emission Spectra
For instance, studies on other benzo[b]thiophene derivatives show that their UV-Vis absorption spectra are characterized by intense bands corresponding to π→π* transitions. The position of these bands is highly dependent on the substitution pattern. For example, the introduction of a dibenzothiophene (B1670422) functional group to a benzo[b]thieno[2,3-d]thiophene unit resulted in a maximum absorption wavelength (λmax) of 335 nm in chloroform (B151607) solution. mdpi.com Another derivative with a benzothiophene functional group exhibited a λmax at 350 nm in the same solvent. mdpi.com These values suggest that the core benzo[b]thiophene structure absorbs in the UV region, and modifications to the substitution can tune this absorption.
The fluorescence properties of these compounds are also of significant interest. Many benzo[b]thiophene derivatives are known to be fluorescent, and their emission characteristics are also influenced by substituents. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can vary widely depending on the molecular structure and the surrounding environment. For example, in a study of benzo[b]thieno[2,3-d]thiophene derivatives, the emission properties were investigated, although specific emission maxima were not detailed in the provided abstract. mdpi.com
The following table summarizes the optical properties of some related benzo[b]thieno[2,3-d]thiophene derivatives. mdpi.com
| Compound | λmax (nm) in Chloroform | λonset (nm) in Chloroform | Optical Band Gap (Eg) (eV) |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | 335 | 384 | 3.23 |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 350 | 385 | 3.22 |
It is expected that this compound would also exhibit absorption and emission profiles characteristic of a substituted benzo[b]thiophene system, with the precise wavelengths being influenced by the combined electronic effects of the bromo and carbaldehyde substituents.
Thermal Analysis Techniques for Decomposition Pathways and Stability (e.g., TGA, DTA)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for determining the thermal stability and decomposition behavior of organic compounds. These properties are critical for applications where the material may be subjected to elevated temperatures.
While specific TGA and DTA data for this compound were not found in the available literature, studies on related benzo[b]thieno[2,3-d]thiophene derivatives offer valuable insights. For example, two such derivatives demonstrated excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) of 281 °C and 248 °C. mdpi.com The melting temperatures (Tm) for these compounds were determined by Differential Scanning Calorimetry (DSC), a technique similar to DTA, to be 194 °C and 191 °C, respectively. mdpi.com
The higher decomposition temperature of the derivative containing a dibenzothiophene group was attributed to the presence of additional C-C bonds, which require more thermal energy to break. mdpi.com This suggests that the thermal stability of benzo[b]thiophene derivatives is influenced by their molecular structure and the strength of the chemical bonds within the molecule.
Based on these findings, it is reasonable to expect that this compound would also possess good thermal stability, likely decomposing at temperatures above 200 °C. The exact decomposition profile would depend on the specific bond energies within the molecule, including the C-Br and C-CHO bonds.
The following table summarizes the thermal properties of some related benzo[b]thieno[2,3-d]thiophene derivatives. mdpi.com
| Compound | 5% Weight Loss Temperature (°C) | Melting Temperature (Tm) (°C) |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | 281 | 194 |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 248 | 191 |
Electrochemical Characterization (e.g., Cyclic Voltammetry, Redox Potentials)
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It provides information about the oxidation and reduction potentials of a compound, which are directly related to the energies of its HOMO and LUMO levels. This information is crucial for understanding the electronic structure and for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials in the voltammogram correspond to the oxidation and reduction events.
For benzo[b]thiophene derivatives, the electrochemical behavior is strongly influenced by the substituents on the aromatic core. Electron-donating groups generally make the compound easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (higher reduction potential).
While specific cyclic voltammetry data for this compound is not available in the provided search results, a study on related benzo[b]thieno[2,3-d]thiophene derivatives provides relevant data. The oxidation onset potentials (Eoxonset) for two derivatives were determined to be 1.05 V and 1.01 V. mdpi.com From these values, the HOMO energy levels were estimated to be -5.45 eV and -5.41 eV, respectively. mdpi.com The LUMO energy levels were calculated from the optical band gaps and the HOMO levels. mdpi.com
The following table summarizes the electrochemical properties of some related benzo[b]thieno[2,3-d]thiophene derivatives. mdpi.com
| Compound | Eoxonset (V) | HOMO (eV) | LUMO (eV) |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | 1.05 | -5.45 | -2.22 |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 1.01 | -5.41 | -2.19 |
Theoretical and Computational Investigations of 6 Bromobenzo B Thiophene 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. By solving the Schrödinger equation for a given molecule, these methods can determine various properties that govern its reactivity and stability.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. A key aspect of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital that is empty of electrons and relates to the molecule's ability to accept electrons. The energies of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions.
For a series of novel benzo[b]thiophene-2-carbaldehyde derivatives (BTAP1, BTAP2, and BTAP3), which are structurally related to 6-Bromobenzo[B]thiophene-3-carbaldehyde, DFT calculations have provided valuable data on their HOMO and LUMO energy levels. These calculations help in understanding how different substituents on the benzothiophene (B83047) core influence the electronic properties.
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| BTAP1 | -6.01 | -2.58 |
| BTAP2 | -5.69 | -2.47 |
| BTAP3 | -6.11 | -2.52 |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.
From the HOMO-LUMO gap, other important reactivity descriptors such as global hardness (η) and global softness (S) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a molecule's polarizability.
For the aforementioned benzo[b]thiophene-2-carbaldehyde derivatives, these parameters have been calculated, offering insights into their relative reactivity. BTAP2, with the lowest energy gap, is predicted to be the most reactive, which is corroborated by its high global softness value. nih.gov
| Compound | Energy Gap (ΔE) (eV) | Global Hardness (η) | Global Softness (S) |
|---|---|---|---|
| BTAP1 | 3.43 | 1.715 | 0.583 |
| BTAP2 | 3.22 | 1.61 | 0.62 |
| BTAP3 | 3.59 | 1.8 | 0.55 |
The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, particularly its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule.
MEP maps use a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.
For molecules like this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbaldehyde group, indicating its nucleophilic character. The regions around the hydrogen atoms and the bromine atom would likely exhibit a positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting intermolecular interactions and reaction sites.
Mechanistic Studies using Computational Chemistry
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species like transition states.
A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of transition states is crucial for understanding reaction kinetics, as the energy of the transition state determines the activation energy of the reaction.
Computational methods, such as DFT, can be used to locate and characterize transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined, which in turn allows for the prediction of reaction rates. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions, transition state analysis could elucidate the preferred reaction pathways and the factors that influence them.
Isotope effects are the changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. These effects arise from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds.
Kinetic Isotope Effects (KIEs) are particularly useful for studying reaction mechanisms. By measuring the reaction rates for molecules with and without isotopic substitution at a specific position, one can determine whether that bond is broken or formed in the rate-determining step of the reaction.
Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. For reactions of this compound, studying the KIEs, for instance by replacing a hydrogen atom with deuterium, could provide definitive evidence for proposed reaction mechanisms, such as the nature of the transition state in a reduction or oxidation reaction of the aldehyde group.
Intermolecular Interaction Analysis in Benzo[b]thiophene Systems
Theoretical and computational studies are crucial for understanding the intermolecular forces that govern the structure and properties of benzo[b]thiophene systems. These interactions are fundamental to crystal engineering, materials science, and drug design.
Noncovalent Interactions (e.g., Halogen Bonding, π-π Stacking)
Noncovalent interactions play a significant role in the solid-state arrangement of benzo[b]thiophene derivatives. The presence of a bromine atom in this compound introduces the potential for halogen bonding, a directional interaction between a halogen atom and a Lewis base. nih.gov Studies on brominated BODIPYs have demonstrated the existence of monocoordinated and bifurcated halogen bonds, which can direct crystal packing. nih.gov The computational analysis of these interactions often involves methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the non-covalent interactions by identifying electron density critical points between atoms. nih.gov
In addition to halogen bonding, π-π stacking is a prevalent noncovalent interaction in aromatic systems like benzo[b]thiophene. researchgate.net These interactions are critical in the assembly of organic semiconductors. elsevierpure.com For instance, sulfur oxidation in 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives significantly influences the π-stacked molecular arrangements. The unoxidized form, 2,7-diBr-BTBT, exhibits a π-stacked structure with an interplanar spacing of approximately 3.46 Å. mdpi.com Its oxidized counterparts, 2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO, also form π-stacked arrangements, but with different crystal packing, highlighting the impact of subtle chemical modifications on these noncovalent interactions. mdpi.com In some benzothienobenzothiophene-based linear coordination polymers, π-stacked columns are formed, and the overlap integrals between the highest occupied molecular orbitals (HOMOs) of adjacent ligands are highly dependent on the conformation of the BTBT cores. elsevierpure.com
Computational studies have quantified the interaction energies associated with these noncovalent bonds. For example, in halothiophene systems, C/N−I···X′ (where X′ = Cl, Br, I) interaction energies can range from -4.4 to -18.7 kJ mol⁻¹. tuni.fijyu.fi
Table 1: Interaction Energies of Halogen Bonds in Halothiophene Systems
| Interacting Atoms | Interaction Energy (kJ mol⁻¹) |
|---|---|
| C/N−I···Cl | -4.4 to -18.7 |
| C/N−I···Br | -4.4 to -18.7 |
| C/N−I···I | -4.4 to -18.7 |
| C/N−I···NPy | -26.3 to -56.0 |
| C−X···NPy (X = Cl, Br, I) | -5.4 to -19.6 |
Data sourced from studies on halothiophene building blocks. tuni.fijyu.fi
Hydrogen Bonding Networks in Derivatized Structures
Hydrogen bonding is another critical intermolecular interaction that directs the supramolecular assembly of derivatized benzo[b]thiophene structures. In benzothiophene diol derivatives, extended hydrogen bonding networks have been observed alongside π-stacking and halogen bonding. researchgate.net The presence of hydroxyl groups, for example, can lead to the formation of dimeric and tetrameric structures held together by hydrogen bonds. researchgate.net
The introduction of nucleobase side chains to benzodithiophene-based conjugated polymers has been shown to promote nanoscale organization through hydrogen bonding interactions. rsc.orgresearchgate.net This structure-directing ability of nucleobases, through specific hydrogen bonding patterns, can influence the optoelectronic properties of the resulting materials. rsc.orgresearchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can be used to investigate the strength and nature of these hydrogen bonds.
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of molecules like this compound and its derivatives, particularly in biological systems. These simulations can elucidate the conformational stability of the molecule and its interactions with other molecules, such as proteins, over time. researchgate.netresearchgate.net
Protein-Ligand Binding Dynamics and Complex Stabilization
MD simulations are extensively used to study the binding of small molecules (ligands), such as benzothiophene derivatives, to protein targets. mdpi.com These simulations can reveal the stability of the protein-ligand complex and the key interactions that contribute to binding. ajms.iqnih.gov For instance, a study on novel benzothiophene derivatives as potential anticancer agents utilized MD simulations to analyze the interaction with the estrogen-related receptor-gamma (ERRγ). ajms.iq The simulations helped to understand how the compound fits within the active site and the nature of the stabilizing interactions. ajms.iq
The binding of benzothiophene derivatives to enzymes like α-amylase has also been investigated using MD simulations. nih.gov These studies can identify crucial interactions, such as π-π stacking between the thiophene (B33073) ring and aromatic residues like Phe330, and hydrogen bonds that stabilize the complex. mdpi.com The insights from these simulations are valuable for the rational design of more potent and selective inhibitors. mdpi.com
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) Analysis
RMSD and RMSF are two key metrics derived from MD simulation trajectories to assess the stability and dynamics of a system. github.ioacs.org
Root Mean Square Deviation (RMSD) measures the average deviation of the atomic positions of a molecule or a complex from a reference structure over time. github.io A stable and low RMSD value for a protein-ligand complex during a simulation suggests that the ligand is well-accommodated in the binding pocket and the complex has reached equilibrium. researchgate.netresearchgate.netnih.gov For example, in simulations of thiophene carboxamide derivatives with tubulin, RMSD values of less than 3 Å were indicative of a stable ligand-protein complex. mdpi.com
Root Mean Square Fluctuation (RMSF) calculates the fluctuation of each atom or residue from its average position during the simulation. github.io High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the structure. researchgate.netnih.gov In the context of protein-ligand binding, RMSF analysis can identify which residues in the protein are most affected by the ligand's presence, often highlighting key residues in the binding site that contribute to the interaction. researchgate.net
Table 2: Representative RMSD and RMSF Data from MD Simulations of Protein-Ligand Complexes
| Complex | Average RMSD (nm) | Key Residue RMSF (nm) | Interpretation |
|---|---|---|---|
| Mpro-N3 | ~0.3 | Varies | Stable complex |
| Mpro-Boceprevir | ~0.3 | Varies | Stable complex |
| 2b-tubulin | < 0.3 | Varies | Stable complex |
| 2e-tubulin | < 0.3 | Varies | Stable complex |
This table presents generalized data from various studies to illustrate typical values and their interpretation. mdpi.comresearchgate.net
Aromaticity and Antiaromaticity Assessment in Fused Benzo[b]thiophene Systems
The aromaticity of the fused ring system in benzo[b]thiophene is a key determinant of its chemical reactivity and physical properties. nih.govnih.gov Computational methods are widely used to quantify the degree of aromaticity or antiaromaticity in such systems.
One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS) . researchgate.net NICS values are typically calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). whiterose.ac.uk Negative NICS values are indicative of aromatic character, while positive values suggest antiaromatic character. For thiophene, the NICS(0) and NICS(1) values are around -13.0 and -10.4 ppm, respectively, confirming its aromatic nature. whiterose.ac.uk In fused systems like benzo[b]thiophene, the aromaticity of each ring can be assessed individually. researchgate.net
Another widely used geometric descriptor of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. acs.orgresearchgate.net The HOMA index is based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, and can be negative for antiaromatic systems. For the benzene (B151609) ring in a benzothiazole (B30560) moiety, the HOMA index is typically around 0.95, indicating high aromaticity. researchgate.net The fusion of a thiophene ring to a benzene ring can influence the electron delocalization and thus the aromaticity of both rings. nih.govacs.org
Table 3: Calculated Aromaticity Indices for Thiophene and Benzene Rings
| Ring System | Aromaticity Index | Calculated Value | Indication |
|---|---|---|---|
| Thiophene | NICS(0) (ppm) | -13.0 | Aromatic |
| Thiophene | NICS(1) (ppm) | -10.4 | Aromatic |
| Benzene in Benzothiazole | HOMA | 0.95 | Highly Aromatic |
| Thiazole in Benzothiazole | HOMA | 0.69 | Moderately Aromatic |
Data sourced from computational studies on related heterocyclic systems. whiterose.ac.ukresearchgate.net
Molecular Orbital (MO) Calculations for Spectroscopic Correlation
Molecular orbital (MO) theory is a fundamental component of computational chemistry that provides significant insights into the electronic structure and reactivity of molecules. For this compound, MO calculations are instrumental in understanding its electronic transitions, which are directly related to its spectroscopic properties. The focus of these calculations is often on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its maximum absorption in UV-Visible spectroscopy.
In principle, for this compound, the HOMO is expected to be predominantly localized over the electron-rich benzo[b]thiophene ring system, which is a characteristic of many π-conjugated systems. The LUMO, conversely, would likely be distributed over the entire molecule but with significant contributions from the electron-withdrawing carbaldehyde group (-CHO). The presence of the bromine atom at the 6-position is anticipated to modulate the energies of these frontier orbitals. Bromine, being an electronegative atom, can exert an electron-withdrawing inductive effect (-I), which would stabilize (lower the energy of) both the HOMO and LUMO. Simultaneously, it can have an electron-donating mesomeric effect (+M) due to its lone pairs of electrons, which could destabilize (raise the energy of) the HOMO. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences.
A typical computational approach to determine these properties involves Density Functional Theory (DFT) calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations would yield the energies of the HOMO and LUMO, the energy gap, and allow for the visualization of the orbital distributions.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the primary electronic transitions responsible for its UV-Visible absorption would likely be of π → π character, originating from the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Without specific research findings, a hypothetical data table based on DFT calculations for a similar aromatic aldehyde is presented below for illustrative purposes. It is crucial to note that this data is not from a direct study of this compound and serves only as a representation of the type of data generated in such computational investigations.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -2.30 |
| Energy Gap (ΔE) | 4.20 |
Table 2: Hypothetical Calculated Electronic Transitions, Oscillator Strengths, and Wavelengths for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.85 | 322 | 0.45 |
| S0 → S2 | 4.30 | 288 | 0.12 |
| S0 → S3 | 4.75 | 261 | 0.28 |
The correlation between these calculated spectroscopic parameters and experimentally obtained UV-Visible spectra is a powerful tool for validating the computational model and for a deeper understanding of the electronic structure of the molecule. The calculated wavelengths (λmax) would be compared to the absorption maxima observed in the experimental spectrum to assess the accuracy of the theoretical method.
Advanced Research Applications of 6 Bromobenzo B Thiophene 3 Carbaldehyde Derivatives
Organic Electronics and Optoelectronic Materials Development
The fused thiophene (B33073) ring system of benzothiophene (B83047) is an electron-rich structure, making its derivatives promising candidates for organic electronic materials. beilstein-journals.org The planarity and potential for π-conjugation in these molecules are key to their electronic and optoelectronic properties.
Derivatives of 6-Bromobenzo[b]thiophene-3-carbaldehyde are instrumental in the development of organic semiconductors (OSCs) for Organic Field-Effect Transistors (OFETs). mdpi.com The benzothiophene scaffold is a fundamental unit in constructing larger, more complex π-conjugated systems that exhibit high charge carrier mobility. mdpi.commdpi.com Researchers utilize 6-bromobenzo[b]thiophene (B96252) as a key intermediate in multi-step syntheses to create novel OSCs. For example, it has been used in palladium-catalyzed cross-coupling reactions to synthesize benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are then evaluated for their semiconductor performance in OFETs. mdpi.com
The performance of these materials is highly dependent on their molecular structure and packing in the solid state. Fused-thiophene systems like benzothienobenzothiophene (BTBT) have demonstrated significant increases in hole mobility, a critical parameter for OFET performance. mdpi.com The introduction of various substituent groups, facilitated by starting materials like this compound, allows for fine-tuning of the electronic properties and molecular organization of the final semiconductor material. researchgate.net
| Derivative Core Structure | Reported Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|
| Dithienothiophene (DTT) | up to 10.2 | - | mdpi.com |
| Benzothienobenzothiophene (BTBT) | up to 43 | - | mdpi.com |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | - | nih.gov |
| Benzothieno[2,3-b]thiophene (BTTB) | > 0.46 | > 10⁷ | researchgate.net |
In the field of organic photovoltaics, derivatives of this compound serve as foundational precursors for synthesizing donor materials. chemimpex.com The benzothiophene moiety is a valuable component in creating materials for the active layer of organic solar cells. figshare.com The unique electronic properties and stability of this structural unit contribute to the development of more efficient solar cells. chemimpex.com
Research has shown that using benzo[b]thiophene-series compounds as additives in the active layer of OPVs can improve morphology and performance. figshare.comresearchgate.net While not directly the final donor or acceptor material, the aldehyde and bromo functionalities on the this compound scaffold allow for its incorporation into larger donor-acceptor type molecules, which are essential for efficient light absorption and charge separation in OPV devices. mdpi.com
| Additive | Initial Power Conversion Efficiency (PCE) | PCE with Additive | Reference |
|---|---|---|---|
| Benzo[b]thiophene (BzT) | 14.2% | 16.1% | figshare.com |
| 5-bromobenzo[b]thiophene (BzTB5) | 14.2% | ~15.3% (8% enhancement) | figshare.com |
| 5-chlorobenzo[b]thiophene (BzTC5) | 14.2% | ~15.3% (8% enhancement) | figshare.com |
The benzothiophene core is a key component in the design of novel fluorophores for organic light-emitting diodes (OLEDs). beilstein-journals.orgchemimpex.com The aldehyde group on this compound can be chemically modified to link the benzothiophene unit to other aromatic systems, creating donor-π-acceptor (D-π-A) type molecules. These structures are known for their strong intramolecular charge transfer characteristics, which are beneficial for light emission. beilstein-journals.org
For instance, a D-π-A fluorophore incorporating a thieno[3,2-b]thiophene (B52689) π-spacer (a related fused-thiophene system) has been synthesized and shown to exhibit strong luminescence with a high fluorescence quantum yield in the solid state (41%), making it suitable as an emitter in OLEDs. beilstein-journals.org The device fabricated using this material demonstrated a maximum external quantum efficiency of 4.61%. beilstein-journals.org Such studies highlight the potential of using this compound as a starting point for creating new, efficient light-emitting materials. beilstein-journals.org
Understanding charge carrier transport is fundamental to improving the performance of organic electronic devices. Thin films made from benzothiophene-based materials are actively studied to characterize these properties. mdpi.com The molecular structure, derived from precursors like this compound, directly influences how molecules pack in a thin film, which in turn dictates the efficiency of charge transport.
Medicinal Chemistry Research (Beyond Direct Drug Development)
In medicinal chemistry, the focus extends beyond creating new drugs to understanding the fundamental principles of molecular interactions and designing better therapeutic agents. The benzothiophene scaffold is a significant "privileged pharmacophore" in this field. rsc.org
A key strategy in medicinal chemistry is lead compound optimization, where a promising but imperfect molecule is systematically modified to improve its properties. One common technique is bioisosteric replacement, where a part of the molecule is swapped with a structurally similar but electronically distinct group to enhance efficacy, selectivity, or pharmacokinetic properties.
The benzothiophene nucleus is often considered a bioisostere of naphthalene (B1677914) or other bicyclic aromatic systems. Its sulfur atom introduces unique electronic and steric properties compared to a benzene (B151609) ring, which can lead to improved interactions with biological targets. Thiophene-containing compounds have a significant history in FDA-approved drugs, underscoring their value in drug design. rsc.org this compound provides a scaffold that medicinal chemists can use to explore such bioisosteric replacements, attaching various pharmacophores via the aldehyde and bromo handles to optimize interactions with a target protein or enzyme.
Scaffolds for Enzyme Modulators (e.g., Kinase Inhibitors, Cholinesterase Inhibitors)
The benzo[b]thiophene core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various enzymes. The this compound scaffold provides an excellent starting point for creating potent and selective enzyme modulators, particularly kinase and cholinesterase inhibitors.
Kinase Inhibitors: Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The benzo[b]thiophene framework is utilized to design inhibitors that target the ATP-binding site of kinases. For instance, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling. researchgate.net The aldehyde functional group of this compound can be readily converted into various pharmacophores, such as amides and heterocycles, which are known to form critical hydrogen bonds within the kinase active site. Research into thiophene-3-carboxamide (B1338676) derivatives has shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds achieving IC₅₀ values in the nanomolar range. nih.gov
Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. The versatile aldehyde group of the parent compound is ideal for synthesizing chalcone (B49325) derivatives through Claisen-Schmidt condensation. Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netresearchgate.net These studies reveal that the benzothiophene scaffold, combined with strategically substituted aromatic rings, can effectively inhibit both AChE and BChE, with some derivatives showing inhibitory activity comparable to the reference drug galantamine. researchgate.netresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5f | Acetylcholinesterase (AChE) | 62.10 | researchgate.netresearchgate.net |
| Compound 5h | Butyrylcholinesterase (BChE) | 24.35 | researchgate.netresearchgate.net |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 | researchgate.netresearchgate.net |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for the sensitive detection of ions, small molecules, and macromolecules. The benzo[b]thiophene scaffold, with its rigid, planar structure and inherent fluorescence, is an attractive core for the design of such probes.
The aldehyde group at the 3-position of this compound is a key functional handle for introducing specific recognition moieties or for extending the π-conjugated system to modulate the photophysical properties (e.g., absorption and emission wavelengths, quantum yield). For example, thiophene-based dyes have been developed for probing cell membranes. The derivatization of the aldehyde can lead to the creation of sensors that exhibit changes in fluorescence upon binding to a specific analyte, a mechanism often based on photoinduced electron transfer (PET).
Development of Novel Antibacterial and Antifungal Agents
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. The this compound is a precursor for several classes of potent antimicrobial compounds, including Schiff bases, hydrazones, and thiosemicarbazones.
These derivatives are typically synthesized through the condensation of the aldehyde with various amines, hydrazides, or thiosemicarbazides. The resulting imine (-C=N-) or related functional group is often crucial for biological activity. Studies on benzo[b]thiophene acylhydrazones have identified compounds with significant activity against multidrug-resistant Staphylococcus aureus (MRSA). acs.org For instance, a 6-chloro substituted derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both reference and clinically isolated resistant S. aureus strains. acs.org Similarly, thiophene-derived Schiff bases have shown promising activity against both Gram-positive and Gram-negative bacteria. numberanalytics.com The antifungal potential of benzo[b]thiophene derivatives has also been explored, with compounds showing efficacy against pathogenic yeasts like Candida albicans. researchgate.net
| Derivative Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | 4 | acs.org |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | google.com |
Investigation of Anticancer Activity of Derivatives
The benzo[b]thiophene scaffold is present in several established anticancer agents and continues to be a focus of drug discovery efforts. Derivatives of this compound, such as chalcones, hydrazones, and carboxamides, have been extensively investigated for their cytotoxic effects against various cancer cell lines.
The mechanism of action for these derivatives is often multifactorial, including the inhibition of key enzymes like kinases (as discussed in 6.2.2), disruption of tubulin polymerization, and induction of apoptosis. Thiophene-containing chalcones, synthesized from the corresponding carbaldehyde, have shown potent antiproliferative activity. rsc.org For example, a study on 3-aryl thiophene-2-aryl/heteroaryl chalcones identified compounds with superior anticancer activity against human colon cancer cell lines (HCT-15) compared to the reference drug doxorubicin. rsc.org One derivative exhibited an IC₅₀ value of 21 µg/mL. rsc.org Similarly, thiophene carboxamide derivatives have been designed as biomimetics of the natural anticancer agent Combretastatin A-4, showing significant cytotoxicity against hepatocellular carcinoma cell lines (Hep3B) with IC₅₀ values in the low micromolar range. nih.gov
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Chalcone | Compound 5a | Human Colon Cancer (HCT-15) | 21 µg/mL | rsc.org |
| Carboxamide | Compound 2b | Hepatocellular Carcinoma (Hep3B) | 5.46 µM | nih.gov |
| Carboxamide | Compound 2d | Hepatocellular Carcinoma (Hep3B) | 8.85 µM | nih.gov |
| Carboxamide | Compound 2e | Hepatocellular Carcinoma (Hep3B) | 12.58 µM | nih.gov |
Synthesis of Non-Natural Amino Acids for Peptide Incorporation
The incorporation of non-natural amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced stability, novel structural features, and improved biological activity. The benzo[b]thiophene moiety, as a bioisostere of the indole (B1671886) ring in tryptophan, is of particular interest.
The non-natural amino acid β-(3-benzo[b]thienyl)alanine can be synthesized from precursors derived from the benzo[b]thiophene-3-carbaldehyde (B160397) scaffold. nih.govresearchgate.net A typical synthetic route involves the reduction of the carbaldehyde to the corresponding alcohol, followed by conversion to a 3-halomethyl derivative. This intermediate can then be used in classic amino acid syntheses, such as the diethyl acetamidomalonate condensation, to yield the desired amino acid. nih.govresearchgate.net Once synthesized and protected (e.g., with Boc or Fmoc groups), these non-natural amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the creation of novel peptide-based therapeutics and research tools. nih.gov
Polymer Chemistry and Functional Polymer Synthesis
Thiophene-based polymers are a cornerstone of the organic electronics field due to their semiconductor properties. The this compound monomer offers multiple avenues for creating advanced functional polymers. The bromine atom at the 6-position is a prime site for metal-catalyzed cross-coupling polymerization reactions, such as Stille, Suzuki, or Grignard Metathesis (GRIM) polymerization, to form the main polymer backbone. researchgate.net
The aldehyde group at the 3-position provides additional functionality. It can be incorporated into the monomer to create polymers with specific side-chain properties or used in post-polymerization modification. This allows for the fine-tuning of the polymer's electronic properties, solubility, and morphology. These functionalized poly(benzothiophene)s are investigated for a wide range of applications, including:
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs) / Solar Cells chemimpex.com
Organic Light-Emitting Diodes (OLEDs) chemimpex.com
Sensors and Bioelectronic Devices acs.org
The ability to create well-defined, functional materials makes this compound a valuable building block for the next generation of organic electronic materials. researchgate.netnumberanalytics.com
Agrochemical Research Applications
The structural motifs found in pharmaceuticals are often transferable to the agrochemical sector for the development of new herbicides, fungicides, and insecticides. Benzo[b]thiophene derivatives have been explored for their potential use in crop protection.
Research has shown that various thiophene-based compounds exhibit significant fungicidal activity against common plant pathogens. researchgate.net For example, novel thiophene-1,3,4-oxadiazole carboxamides have been developed as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration, showing activity superior to the commercial fungicide boscalid (B143098) against Sclerotinia sclerotiorum. acs.org Furthermore, patent literature describes benzothiophene sulfonamides as possessing potent herbicidal and plant growth-regulating properties. google.com The this compound scaffold provides a synthetic entry point to these and other classes of agrochemically active compounds, enabling the exploration of new solutions for enhancing agricultural productivity.
Q & A
Basic: What are the common synthetic routes for 6-Bromobenzo[B]thiophene-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis often involves functionalization of benzo[b]thiophene scaffolds. A Vilsmeier–Haack reaction using phthaloyl dichloride and DMF in dioxane at 60°C for 4–5 hours has been employed for analogous benzothiazole-based aldehydes . For regioselective bromination, SmI3-mediated coupling reactions at the 2-position of thiophene-3-carbaldehyde derivatives can be adapted, followed by alkylation or aldehyde functionalization . Optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids) to enhance yield and purity.
Basic: What purification and characterization methods are recommended for this compound?
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Characterization combines <sup>1</sup>H/<sup>13</sup>C NMR (δ 188.5 ppm for aldehyde carbonyl ), FT-IR (C=O stretch ~1700 cm<sup>-1</sup>), and high-resolution mass spectrometry. Single-crystal X-ray diffraction (SHELX programs ) is critical for confirming regiochemistry and molecular packing.
Basic: How should researchers handle stability and storage challenges?
The compound is light- and moisture-sensitive. Store below 4°C in amber vials under inert gas (N2 or Ar) . Electrochemical studies on bromothiophenes suggest instability under reducing conditions; avoid prolonged exposure to bases or nucleophiles .
Advanced: How can Design of Experiments (DoE) improve synthesis scalability?
DoE optimizes multi-variable parameters (e.g., reagent ratios, temperature gradients). For example, a factorial design can identify interactions between DMF concentration and reaction time in Vilsmeier–Haack reactions . Statistical validation using false discovery rate (FDR) control minimizes Type I errors during high-throughput screening .
Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. XRD)?
Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Use iterative refinement in SHELXL for XRD data and variable-temperature NMR to probe conformational flexibility. For batch variability, apply Benjamini-Hochberg FDR correction to distinguish true anomalies from random noise .
Advanced: What computational tools predict reactivity and electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the aldehyde group. Molecular dynamics simulations (e.g., 3D visualization of CAS 1860-99-7 analogs ) model solvation effects and transition states for bromination or cross-coupling reactions.
Advanced: What mechanisms underlie its biological activity in antimicrobial assays?
The aldehyde moiety may disrupt microbial membranes via Schiff base formation. In DPPH radical scavenging assays, electron-withdrawing bromine enhances antioxidant activity by stabilizing phenoxyl radicals . Structure-activity relationship (SAR) studies should compare halogen positioning (e.g., 6-bromo vs. 7-bromo derivatives ).
Advanced: How is it utilized in multicomponent reactions (MCRs)?
As an electrophilic aldehyde, it participates in samarium-mediated couplings (e.g., SmI3-generated dienolates for chalcone synthesis ). MCRs with amines and ketones can yield pyrazole or imidazole hybrids, with regiochemistry controlled by steric and electronic effects of the bromine substituent.
Advanced: How does bromine positioning affect regioselectivity in cross-coupling?
The 6-bromo group directs Suzuki-Miyaura couplings to the 3-position due to reduced steric hindrance. Comparative studies with 2-bromobenzo[b]thiophene-3-carbaldehyde (CAS 39856-98-9 ) show electronic effects dominate: bromine at the 6-position deactivates the ring, favoring oxidative addition with Pd(0) catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
